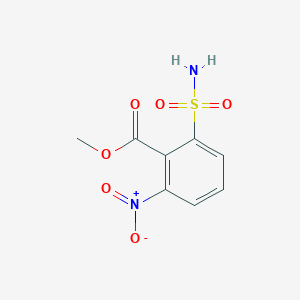

Methyl 2-nitro-6-sulfamoylbenzoate

Description

Properties

Molecular Formula |

C8H8N2O6S |

|---|---|

Molecular Weight |

260.23 g/mol |

IUPAC Name |

methyl 2-nitro-6-sulfamoylbenzoate |

InChI |

InChI=1S/C8H8N2O6S/c1-16-8(11)7-5(10(12)13)3-2-4-6(7)17(9,14)15/h2-4H,1H3,(H2,9,14,15) |

InChI Key |

WABKXUCDAPTFDK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Method Based on Nucleophilic Aromatic Substitution and Sulfonamide Formation

- 2-Methyl-6-nitrobenzoic acid methyl ester (or chlorinated derivatives)

- Amino-sulfinic acid sodium (as sulfonamide precursor)

- Catalysts such as copper bromide (CuBr) or other transition metal catalysts

- Solvents like tetrahydrofuran (THF)

- Reagents for sulfonylation, e.g., sulfamoyl chlorides or sulfonyl compounds

- Reflux temperatures around 45–60°C

- Reaction times ranging from 10 to 14 hours

- Use of activated carbon for decolorization

- Post-reaction purification via filtration, reduced-pressure concentration, and vacuum drying

- The process begins with dissolving methyl 2-methyl-6-nitrobenzoate in THF.

- Addition of amino-sulfinic acid sodium facilitates sulfonamide formation.

- Copper bromide catalyzes the coupling, with temperature control critical for yield optimization.

- After completion, decolorization and filtration remove impurities, followed by vacuum distillation to isolate the product.

- Yields reported are typically above 94%, with product purity exceeding 99% as confirmed by HPLC analysis.

Data Summary and Process Optimization

| Aspect | Details | References |

|---|---|---|

| Starting Material | 2-Methyl-6-nitrobenzoic acid methyl ester | , |

| Catalysts | Copper bromide, transition metal catalysts | , |

| Solvent | Tetrahydrofuran, methanol | , |

| Reaction Temperature | 45–60°C | , |

| Reaction Time | 10–14 hours | |

| Yield | 94–96% | , |

| Purity | >99% (HPLC) | , |

Environmental and Industrial Considerations

The patent CN105439915A emphasizes an environmentally friendly process with minimal waste, utilizing activated carbon for decolorization and avoiding the generation of three major waste streams. The method is suitable for large-scale production due to its short synthetic route, high yield, and straightforward purification steps.

Summary of Key Findings

- The most efficient synthesis involves the nucleophilic substitution of chlorinated nitrobenzoate derivatives with amino-sulfinic acid sodium in a solvent like THF, catalyzed by copper bromide.

- Reaction conditions are optimized at 45–60°C for 10–14 hours, achieving yields above 94%.

- Post-reaction purification involves decolorization, filtration, and vacuum drying, resulting in high-purity product suitable for pharmaceutical applications.

- Alternative methods include direct sulfonation followed by esterification, but the outlined procedure offers better control and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-6-sulfamoylbenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amino compound.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Methyl 2-nitro-6-sulfamoylbenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

Biology: Employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-nitro-6-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-nitro-6-sulfamoylbenzoate belongs to a broader class of substituted benzoates and methyl esters. Below is a comparative analysis with structurally or functionally related compounds, leveraging data from the provided evidence:

Table 1: Structural and Functional Comparison of Methyl 2-nitro-6-sulfamoylbenzoate and Analogues

Notes:

- *Discrepancy in molecular formula: The formula C₇H₁₁NO for Methyl 2-nitro-6-sulfamoylbenzoate () likely omits sulfur and oxygen atoms from the sulfamoyl and nitro groups. A corrected formula would approximate C₈H₈N₂O₆S based on its structure.

- Functional group diversity : Methyl 2-nitro-6-sulfamoylbenzoate’s nitro and sulfamoyl groups distinguish it from diterpene esters like sandaracopimaric acid methyl ester, which lack electronegative substituents but feature complex hydrocarbon frameworks .

- Analytical methods : While methyl shikimate is characterized via ¹H/¹³C NMR, FTIR, and HPLC (), similar techniques could apply to Methyl 2-nitro-6-sulfamoylbenzoate, though its sulfamoyl group may require specialized mass spectrometry or X-ray crystallography for unambiguous identification.

- Reactivity : The nitro group in Methyl 2-nitro-6-sulfamoylbenzoate may confer higher electrophilicity compared to methyl esters of natural acids (e.g., communic acid methyl esters), making it more reactive in substitution or reduction reactions .

Research Findings and Limitations

- Natural vs. synthetic analogs: Natural methyl esters (e.g., diterpenoid derivatives in Austrocedrus chilensis resin) are structurally bulkier and less polar than Methyl 2-nitro-6-sulfamoylbenzoate, limiting their utility in fine chemical synthesis .

- Data gaps : The absence of spectral data (e.g., NMR, MS) for Methyl 2-nitro-6-sulfamoylbenzoate in the evidence necessitates caution in structural or functional comparisons.

Biological Activity

Methyl 2-nitro-6-sulfamoylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on antimicrobial and anti-inflammatory effects, supported by relevant data and research findings.

Chemical Structure and Properties

Methyl 2-nitro-6-sulfamoylbenzoate features a methyl ester group, a nitro group at the 2-position, and a sulfamoyl group at the 6-position of the benzoate structure. This unique arrangement allows for various chemical reactions and biological interactions. The compound's molecular formula is , which includes functional groups known for their reactivity in biological systems.

The biological activity of methyl 2-nitro-6-sulfamoylbenzoate is attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo redox reactions, generating reactive intermediates that may interact with cellular components, leading to antimicrobial effects. The sulfamoyl group enhances the compound's reactivity and binding affinity to various biological targets, including enzymes and receptors involved in disease processes .

Antimicrobial Activity

Research indicates that methyl 2-nitro-6-sulfamoylbenzoate exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Klebsiella pneumoniae | 16 µg/mL | 18 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, methyl 2-nitro-6-sulfamoylbenzoate has been investigated for anti-inflammatory effects . Nitro-containing compounds are known to modulate inflammatory responses by inhibiting enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These interactions can lead to reduced production of pro-inflammatory cytokines and mediators .

Case Study: Inhibition of Inflammatory Mediators

A study examining the anti-inflammatory potential of methyl 2-nitro-6-sulfamoylbenzoate revealed that it significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated an IC50 value of approximately 25 µM for TNF-α inhibition, indicating its potential as a therapeutic agent in inflammatory conditions .

Q & A

Basic: What are the established synthetic routes for Methyl 2-nitro-6-sulfamoylbenzoate, and what key reaction parameters influence yield?

Answer:

The synthesis typically involves multi-step functionalization of a benzoate core. A common approach is nitration followed by sulfamoylation, with reaction parameters such as acid strength, temperature, and solvent polarity critically affecting yield. For instance, strong acids like methanesulfonic acid under reflux conditions are used to drive sulfamoylation to completion, as observed in analogous benzoate derivatives . Optimization of stoichiometry (e.g., sulfamoyl chloride equivalents) and purification via recrystallization (using polar aprotic solvents) is recommended. Yield discrepancies often arise from incomplete nitro-group stabilization; thus, inert atmospheres (N₂/Ar) are advised during nitration.

Advanced: How can computational modeling predict the reactivity of Methyl 2-nitro-6-sulfamoylbenzoate in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) simulations can map electron density profiles to identify reactive sites. For example, the sulfamoyl group’s electron-withdrawing nature increases electrophilicity at the nitro-substituted carbon, making it susceptible to nucleophilic attack. Software like Gaussian or ORCA can model transition states and activation energies, while Molecular Dynamics (MD) simulations assess solvent effects (e.g., DMSO vs. THF). Validation via experimental kinetics (e.g., UV-Vis monitoring of reaction progress) is essential to reconcile computational predictions with empirical data .

Data Contradiction: How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing Methyl 2-nitro-6-sulfamoylbenzoate?

Answer:

Contradictions often stem from impurities or tautomeric equilibria. Systematic validation includes:

- Cross-validation : Compare NMR (¹H/¹³C) and IR spectra with DFT-simulated spectra (e.g., using ACD/Labs or ChemDraw).

- Purity checks : Employ HPLC-MS to detect byproducts (e.g., desulfonated derivatives).

- Dynamic effects : Variable-temperature NMR can reveal conformational changes in the sulfamoyl group.

Statistical tools (e.g., principal component analysis) may identify outliers in replicated measurements .

Experimental Design: What strategies optimize crystallization of Methyl 2-nitro-6-sulfamoylbenzoate for X-ray diffraction studies?

Answer:

Crystallization challenges arise from the compound’s polar functional groups. Strategies include:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to modulate solubility.

- Seeding : Introduce microcrystals to induce nucleation.

- Temperature gradients : Slow cooling from saturated solutions enhances crystal quality.

For refinement, SHELXL (via Olex2 or WinGX) is recommended for handling high-resolution data and twinning corrections. SHELX’s robust algorithms mitigate common issues like disorder in nitro or sulfamoyl groups .

Mechanistic Studies: Which isotopic labeling techniques are effective in tracing the sulfamoyl group’s stability under hydrolytic conditions?

Answer:

¹⁵N or ³⁴S isotopic labeling (e.g., using H₂³⁴SO₄ in sulfamoylation) allows tracking via LC-MS or Raman spectroscopy. Kinetic isotope effects (KIEs) can differentiate between SN1 and SN2 hydrolysis mechanisms. For example, a primary ³⁴S KIE (>1.02) suggests bond-breaking in the rate-determining step. Parallel pH-dependent studies (pH 2–12) reveal stability thresholds, with mass spectrometry identifying hydrolytic fragments like sulfamic acid .

Advanced: How do steric and electronic effects influence the regioselectivity of Methyl 2-nitro-6-sulfamoylbenzoate in cross-coupling reactions?

Answer:

The nitro group’s meta-directing effect and sulfamoyl’s ortho/para-directing nature create competing regioselectivity. Steric maps (generated via Mercury Software) show that the methyl ester at position 1 hinders bulky catalyst approaches. Palladium-mediated couplings (e.g., Suzuki-Miyaura) favor sulfamoyl-adjacent positions under mild conditions (50°C, K₂CO₃). In contrast, harsher conditions (e.g., Ullmann coupling) shift reactivity to nitro-adjacent sites. Competitive experiments with deuterated analogs quantify electronic vs. steric contributions .

Methodological: What protocols ensure reproducibility in synthesizing Methyl 2-nitro-6-sulfamoylbenzoate derivatives for structure-activity relationship (SAR) studies?

Answer:

- Standardized conditions : Fix parameters (e.g., 0.1 M concentration, 12 h reflux) across batches.

- In-line analytics : Use FTIR probes to monitor reaction progress in real time.

- Byproduct profiling : LC-HRMS identifies minor impurities (e.g., over-nitrated species).

- Data logging : Adopt electronic lab notebooks (ELNs) to track deviations.

For SAR, systematically vary substituents (e.g., replacing nitro with cyano) and correlate with bioactivity using multivariate regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.